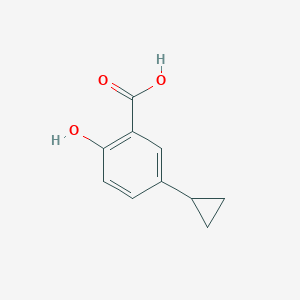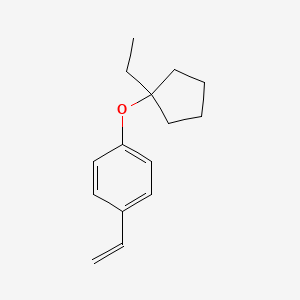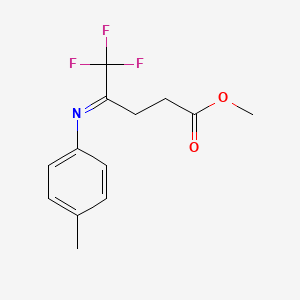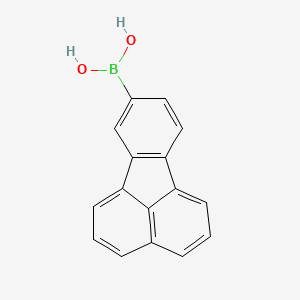
Fluoranthen-8-ylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluoranthen-8-ylboronic acid is an organic compound with the molecular formula C16H11BO2 It belongs to the class of boronic acids, which are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Fluoranthen-8-ylboronic acid can be synthesized through several methods. One common approach involves the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst. The reaction typically occurs under mild conditions and provides high yields of the desired boronic acid .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow setups for handling organolithium chemistry. This method allows for the synthesis of boronic acids on a large scale with high efficiency and throughput .
Análisis De Reacciones Químicas
Types of Reactions: Fluoranthen-8-ylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: Boronic acids can be oxidized to form phenols or other oxygen-containing compounds.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or water) are commonly used.
Oxidation: Hydrogen peroxide or sodium periodate in aqueous or organic solvents.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols or other oxygenated derivatives.
Aplicaciones Científicas De Investigación
Fluoranthen-8-ylboronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
Fluoranthen-8-ylboronic acid can be compared with other boronic acids, such as phenylboronic acid and naphthylboronic acid. While all these compounds share the boronic acid functional group, this compound is unique due to its fluoranthene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in applications requiring specific reactivity and selectivity .
Comparación Con Compuestos Similares
- Phenylboronic acid
- Naphthylboronic acid
- Pyridylboronic acid
Propiedades
Fórmula molecular |
C16H11BO2 |
|---|---|
Peso molecular |
246.1 g/mol |
Nombre IUPAC |
fluoranthen-8-ylboronic acid |
InChI |
InChI=1S/C16H11BO2/c18-17(19)11-7-8-12-13-5-1-3-10-4-2-6-14(16(10)13)15(12)9-11/h1-9,18-19H |
Clave InChI |
YWGBGCFJPPFOCI-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C=C1)C3=CC=CC4=C3C2=CC=C4)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


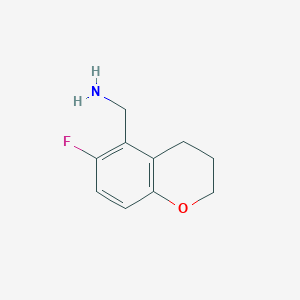
![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-1'-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidin-1-ium]-13-yl] acetate](/img/structure/B13926360.png)
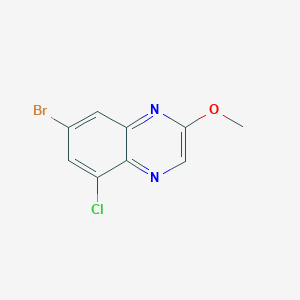

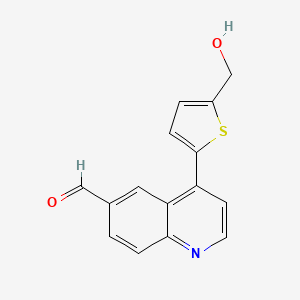

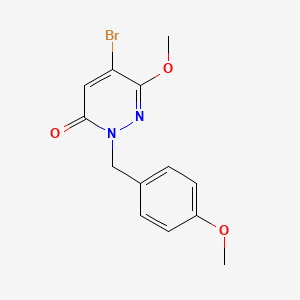
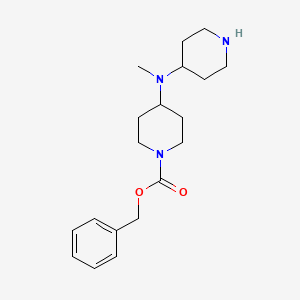
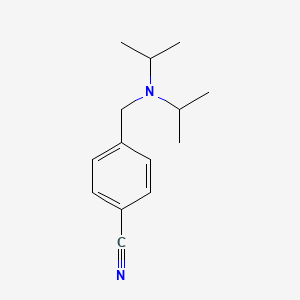
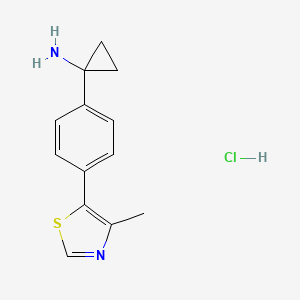
![Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-, Methyl ester](/img/structure/B13926406.png)
